molecular formula C15H20N2O4 B2570502 N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034331-37-6

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Cat. No.: B2570502
CAS No.: 2034331-37-6
M. Wt: 292.335
InChI Key: GJCOXIWBTHDFQU-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a fascinating chemical compound with various applications in scientific research. This compound possesses unique properties that make it suitable for studying drug interactions and designing new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide typically involves the reaction of oxalic acid derivatives with 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-N2-(p-tolyl)oxalamide
  • 1-(四氢-2H-吡喃-4-基)乙酮

Uniqueness

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(18)14(19)17-10-15(20,11-4-2-1-3-5-11)12-6-8-21-9-7-12/h1-5,12,20H,6-10H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOXIWBTHDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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